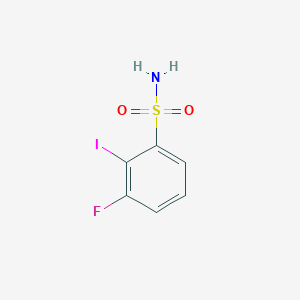
4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オール
説明
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オールを含むピリダジノン誘導体は、抗菌作用について研究されています。 これらの化合物は、さまざまな微生物病原体を標的にするように設計することができ、抗生物質耐性がますます問題となる時代に、新たな抗菌剤として期待されています .
抗がんの可能性
研究により、ピリダジノン骨格は抗がん活性を示す可能性があることが示唆されています。 4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オールの構造部分は、特定のがん細胞株と相互作用するように最適化することができ、新規のがん治療薬の開発に向けた道筋を提供します .
循環器系治療
4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オールのような化合物は、降圧効果などの循環器系への有益な影響と関連付けられています。 これらの化合物は血圧を調節することができ、循環器疾患の管理のための治療アプローチを提供する可能性があります .
抗炎症作用と鎮痛効果
ピリダジノン環は、抗炎症作用と鎮痛作用で知られています。 これは、4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オールを、新しい疼痛管理薬や抗炎症薬の開発に向けた候補物質にしています .
農薬への応用
ピリダジノン誘導体は、医薬品だけでなく、農薬にも応用されています。 これらの化合物は、除草剤や植物成長調整剤として機能し、4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オールは、新しい農薬開発のためのリード化合物として役立つ可能性があります .
神経保護作用
最近の研究では、ピリダジノン化合物は神経保護効果を持つ可能性があることが示唆されています。 これは、4-アミノ-6-(2,5-ジメチルフェニル)ピリダジン-3-オールを、神経変性疾患の治療薬として、または神経毒性に対する保護剤として研究するための新たな道を拓きます .
作用機序
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, given their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
生化学分析
Biochemical Properties
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound also interacts with proteins involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
The effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and altering cellular processes. For example, the compound inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . It also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
4-Amino-6-(2,5-dimethylphenyl)pyridazin-3-ol is localized in specific subcellular compartments, such as the mitochondria and nucleus . This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing the compound to these specific locations .
特性
IUPAC Name |
5-amino-3-(2,5-dimethylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-8(2)9(5-7)11-6-10(13)12(16)15-14-11/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHYLBILRMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)
